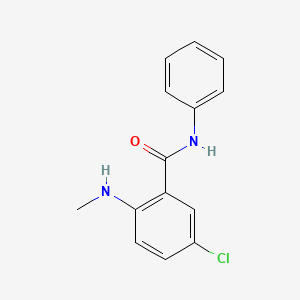

Benzanilide, 5-chloro-2-(methylamino)-

Description

Classical and Modern Synthetic Routes to Benzanilide Derivatives

The formation of the amide bond is the crucial step in the synthesis of any benzanilide. Over the years, numerous methods have been developed, ranging from century-old condensation reactions to highly efficient modern catalytic systems.

Schotten-Baumann Reaction and Analogous Condensation Approaches

The Schotten-Baumann reaction, first described in the 1880s, remains a cornerstone of amide synthesis. sigmaaldrich.com This method involves the acylation of an amine with an acyl chloride in the presence of a base. researchgate.net For the synthesis of a benzanilide backbone, this translates to the reaction of an aniline derivative with a benzoyl chloride derivative. prepchem.com

The reaction is typically performed in a two-phase solvent system, where an aqueous base (commonly sodium hydroxide) neutralizes the hydrochloric acid byproduct, preventing the protonation of the unreacted amine and driving the reaction to completion. sigmaaldrich.comgoogle.com Pyridine can also be used as a base catalyst, which may enhance the acylating power of the acyl chloride. google.com The general procedure involves vigorously stirring the amine with the aqueous base while slowly adding the benzoyl chloride. prepchem.com The resulting benzanilide often precipitates from the solution and can be purified by filtration and recrystallization. google.com

This classical approach is widely used due to its simplicity and the ready availability of starting materials. google.com For the specific synthesis of Benzanilide, 5-chloro-2-(methylamino)-, this would involve reacting 5-chloro-2-(methylamino)aniline with benzoyl chloride under Schotten-Baumann conditions.

Metal-Catalyzed and Nanoparticle-Mediated Amide Syntheses

Modern synthetic chemistry has seen the rise of metal-catalyzed reactions for amide bond formation, which can offer higher yields and better functional group tolerance compared to classical methods. Transition metals like palladium (Pd) and ruthenium (Ru) have been employed in various capacities for the synthesis and functionalization of benzanilides. guidechem.comnbinno.com

A particularly efficient and environmentally friendly approach involves the use of clay-doped palladium nanoparticles as a recyclable catalyst. chemicalbook.com This method facilitates benzanilide synthesis through amide bond formation under solvent-free conditions using microwave irradiation. chemicalbook.com The reaction proceeds rapidly, with excellent yields, and the catalyst can be easily separated and reused multiple times with minimal loss of activity. chemicalbook.com

Below is a table comparing different reaction conditions for benzanilide synthesis, highlighting the efficiency of the microwave-assisted, nanoparticle-catalyzed method.

| Method | Catalyst/Reagents | Solvent | Time | Yield | Citation(s) |

| Conventional Heating | None | Toluene | 2 h | Traces | |

| Microwave Irradiation | Pd-Clay Nanoparticles | Solvent-free | 8 min | 99% | chemicalbook.com |

These modern methods represent a significant advancement, addressing some of the limitations of classical approaches, such as harsh conditions and the generation of toxic waste. chemicalbook.com

Dichlorotriphenylphosphorane-Mediated Couplings

An alternative to using highly reactive acyl chlorides is the in-situ activation of carboxylic acids. Reagents based on phosphorus, such as dichlorotriphenylphosphorane (triphenylphosphine dichloride), are effective for this purpose. guidechem.com Dichlorotriphenylphosphorane can convert carboxylic acids into acyl chlorides in situ, which then react with an amine to form the amide. guidechem.com

More recent methodologies involve the generation of phosphonium salts that act as the activating agents. For instance, a mixture of N-chlorophthalimide and triphenylphosphine can generate chloro- and imido-phosphonium salts in situ. chemicalbook.com These species react with a carboxylic acid to form a highly reactive acyloxy-phosphonium intermediate, which is then readily attacked by an amine to yield the desired amide at room temperature in good to excellent yields. chemicalbook.com Similarly, triphenylphosphine oxide has been used catalytically with oxalyl chloride to achieve efficient amidation of carboxylic acids, a method that is also applicable to challenging and sterically hindered substrates. cymitquimica.com

Target-Oriented Derivatization Approaches

Synthesizing a specifically substituted molecule like Benzanilide, 5-chloro-2-(methylamino)- requires a targeted approach where the necessary substituents are incorporated strategically, either before or after the formation of the amide bond.

Strategic Incorporation of Methylamino and Chloro Substituents

The synthesis of Benzanilide, 5-chloro-2-(methylamino)- hinges on the preparation of the key intermediate, 5-chloro-2-(methylamino)aniline (also known as N¹-methyl-4-chlorobenzene-1,2-diamine). A plausible synthetic strategy involves a multi-step sequence starting from more common precursors.

Starting Material Selection : A common starting point is a benzene ring with appropriate leaving groups. 5-Chloro-2-fluoronitrobenzene is a suitable precursor because the fluorine atom, being ortho to a strongly electron-withdrawing nitro group, is highly activated for nucleophilic aromatic substitution. chemimpex.comossila.com

Introduction of the Methylamino Group : The activated precursor can be reacted with methylamine. The methylamine will selectively displace the fluorine atom to yield N-methyl-4-chloro-2-nitroaniline.

Reduction of the Nitro Group : The nitro group of N-methyl-4-chloro-2-nitroaniline is then reduced to a primary amine to form the desired 5-chloro-2-(methylamino)aniline. This reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., with H₂ over Palladium on carbon) or with reducing metals like iron powder in the presence of an acid like ammonium (B1175870) chloride. chemicalbook.comchemicalbook.com

Final Amide Coupling : The resulting 5-chloro-2-(methylamino)aniline has two amino groups: a primary (-NH₂) and a secondary (-NHCH₃). The primary amine is generally more nucleophilic and less sterically hindered, allowing for selective acylation. Reacting this diamine with benzoyl chloride under Schotten-Baumann conditions would yield the final target compound, Benzanilide, 5-chloro-2-(methylamino)-.

This stepwise approach ensures the precise placement of the chloro and methylamino substituents on the aniline ring prior to the final amide bond formation.

Side-Chain Functionalization and Structural Diversification

Once the core structure of Benzanilide, 5-chloro-2-(methylamino)- is synthesized, it can serve as a scaffold for further structural diversification to create libraries of related compounds for screening in drug discovery programs. nbinno.comchemicalbook.com

One powerful strategy for diversification is the direct functionalization of C-H bonds. nbinno.com Transition-metal catalysis, for example with Ruthenium(II) or Palladium(II), can achieve regioselective hydroxylation of the aromatic rings of benzanilides. guidechem.comnbinno.com This introduces a hydroxyl group that can be further modified into ethers or other functional groups, significantly expanding the structural diversity of the molecule. nbinno.com

Furthermore, the benzanilide framework itself is a common motif in a wide range of biologically active molecules. chemicalbook.com By varying the substituents on either aromatic ring, a vast number of derivatives can be created. For example, different functional groups could be introduced onto the benzoyl moiety by starting with a substituted benzoyl chloride in the final coupling step. This allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds. The goal of such diversification is often to develop compounds with specific therapeutic properties, such as kinase inhibitors or anti-atherosclerotic agents. chemicalbook.com

Exploration of β-Position Derivatization

The derivatization of the "Benzanilide, 5-chloro-2-(methylamino)-" scaffold at the β-position presents a nuanced challenge, primarily due to the ambiguity of the term "β-position" in the context of its chemical structure. In systematic nomenclature, positions on the aromatic rings are typically designated using numerical locants or ortho, meta, and para descriptors relative to a principal functional group. The term "β-position" is not a standard descriptor for a substituted benzanilide.

However, interpreting the "β-position" as a position relative to the amide linkage offers a chemically logical starting point for discussion. If we consider the aniline moiety, the β-position could refer to the carbon atom at position 3 or 5 of the aniline ring, relative to the point of attachment of the nitrogen atom. Similarly, on the benzoyl moiety, the β-position could refer to the carbon atom at position 3 or 5 of the benzoic acid ring, relative to the carbonyl group.

Given this ambiguity, a broader exploration of derivatization strategies for the benzanilide core is warranted. The functionalization of the aromatic rings of benzanilides is a key strategy for modulating their physicochemical and biological properties. nih.govplu.mx Research into substituted benzanilides has shown that modifications to both the aniline and the benzoyl rings can significantly impact their activity. plu.mx

For a molecule like 5-chloro-2-(methylamino)benzanilide, further derivatization could be envisioned through several synthetic routes:

Electrophilic Aromatic Substitution: The existing substituents on both aromatic rings will direct incoming electrophiles to specific positions. The methylamino group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The interplay of these groups would influence the regioselectivity of further substitutions, such as nitration, halogenation, or Friedel-Crafts reactions.

Modification of the Methylamino Group: The secondary amine of the methylamino group offers a site for further functionalization. For instance, N-alkylation could introduce a variety of alkyl or substituted alkyl groups. scispace.com Acylation could also be employed to introduce new functional moieties.

Cross-Coupling Reactions: For benzanilide analogues bearing a suitable leaving group (e.g., a bromo or iodo substituent), palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination could be employed to introduce a wide array of substituents, including alkyl, aryl, or new amino groups.

While direct studies on the "β-position derivatization" of Benzanilide, 5-chloro-2-(methylamino)- are not prevalent in the literature, the principles of organic synthesis provide a robust framework for predicting and executing such modifications.

Advanced Synthetic Techniques for Benzanilide Analogues

Recent advances in synthetic chemistry have provided powerful tools for the efficient and environmentally benign synthesis of complex organic molecules, including benzanilide derivatives and their analogues.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This technology has been successfully applied to the synthesis of benzanilides and related heterocyclic carboxamides.

The synthesis of benzanilides typically involves the acylation of an aniline with a benzoyl chloride or a benzoic acid derivative. slideshare.net Microwave irradiation can significantly enhance the rate of this amide bond formation. For instance, the solvent-free synthesis of a variety of benzanilides has been achieved with excellent yields in very short reaction times using a palladium-doped clay catalyst under microwave irradiation. researchgate.net This method is compatible with a range of functional groups, including chloro, bromo, fluoro, and nitro groups. researchgate.net

The table below summarizes examples of microwave-assisted synthesis of substituted benzanilides and related compounds, demonstrating the efficiency of this technique.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reaction Time (min) | Yield (%) | Reference |

| Aniline | Benzoyl chloride | Pd-doped montmorillonite-KSF, solvent-free | Benzanilide | 8 | 99 | researchgate.net |

| 4-Chloroaniline | Benzoyl chloride | Pd-doped montmorillonite-KSF, solvent-free | 4-Chlorobenzanilide | 10 | 98 | researchgate.net |

| Aniline | 4-Nitrobenzoyl chloride | Pd-doped montmorillonite-KSF, solvent-free | 4-Nitrobenzanilide | 12 | 97 | researchgate.net |

| Benzanilide | Sulfuric acid | Microwave irradiation (225 W) | Benzoic acid | 10 | - | |

| o-Phenylene diamine | Formic acid | Microwave irradiation | Benzimidazole (B57391) | - | - | |

| Methyl salicylate | Hydrazine hydrate | Microwave irradiation (160 W) | 2-Hydroxybenzohydrazide | 8 | - | fip.org |

The application of microwave technology is not limited to the synthesis of simple benzanilides. It has also been employed in the synthesis of more complex heterocyclic systems containing the carboxamide functionality, such as benzimidazoles. The rapid and uniform heating provided by microwaves is particularly advantageous for the synthesis of these compounds, which often require elevated temperatures.

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique method for initiating and promoting chemical transformations. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species.

In polymer science, sonochemistry has been utilized to initiate polymerization, control polymer properties, and synthesize novel polymer nanocomposites. The high-energy environment created by cavitation can lead to faster polymerization rates and the formation of polymers with higher molecular weights compared to conventional methods.

While the sonochemical synthesis of polymers containing "Benzanilide, 5-chloro-2-(methylamino)-" as a monomer unit is not extensively documented, the principles of sonochemistry suggest its potential applicability. Benzanilide-containing polymers, specifically aromatic polyamides, are an important class of high-performance materials known for their thermal stability and mechanical strength.

The synthesis of aromatic polyamides often involves polycondensation reactions between diamines and diacid chlorides. nih.gov Sonication could potentially enhance these polymerization reactions in several ways:

Increased Reaction Rates: The localized high temperatures and pressures generated during cavitation can accelerate the rate of the polycondensation reaction.

Improved Solubility: Ultrasound can enhance the dissolution of monomers and growing polymer chains, which can be a limiting factor in the synthesis of rigid-rod aromatic polyamides.

Dispersion of Catalysts: In cases where a catalyst is used, sonication can improve its dispersion, leading to higher catalytic efficiency.

Furthermore, sonochemistry is a powerful tool for the fabrication of polymer nanocomposites. The high shear forces generated during cavitation are effective in dispersing nanofillers, such as carbon nanotubes or clays (B1170129), within a polymer matrix. This suggests that sonochemical methods could be employed to prepare nanocomposites of benzanilide-containing polymers with enhanced mechanical, thermal, or electrical properties.

Although specific examples are lacking for the target molecule, the established benefits of sonochemistry in polymer synthesis provide a strong rationale for its exploration in the development of novel benzanilide-containing polymers and composites.

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed insights into the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectra would be essential for confirming the structure of Benzanilide, 5-chloro-2-(methylamino)-. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic rings, the methyl group, and the amine and amide protons. The chemical shifts and coupling patterns of these signals would provide information about their chemical environment and connectivity. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms and their hybridization states.

However, a thorough search of scientific databases has not yielded any published NMR data for this specific compound. While spectra for the parent benzanilide nih.govuq.edu.au and related substituted benzanilides are available, they cannot be directly extrapolated to provide an accurate analysis for the 5-chloro-2-(methylamino)- derivative.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

IR and FT-IR spectroscopy are used to identify the functional groups within a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For Benzanilide, 5-chloro-2-(methylamino)-, characteristic absorption bands would be expected for the N-H stretching of the secondary amine and the amide, the C=O stretching of the amide group, and C-Cl stretching, as well as aromatic C-H and C=C stretching and bending vibrations.

Despite the common use of this technique for compound characterization, specific IR or FT-IR spectra for Benzanilide, 5-chloro-2-(methylamino)- are not available in the reviewed literature. For comparison, the IR spectrum of the parent benzanilide shows characteristic amide bands. chemicalbook.com

Advanced Crystallographic Investigations

X-ray Crystallography for Absolute Configuration and Molecular Packing

A single-crystal X-ray diffraction analysis of Benzanilide, 5-chloro-2-(methylamino)- would be invaluable for determining its absolute configuration and understanding how the molecules pack in the solid state. This would reveal the planarity of the benzanilide core and the torsion angles between the phenyl rings, which are influenced by the substituents.

The search for crystallographic data for this compound in databases such as the Cambridge Structural Database (CSD) did not yield any results. While the crystal structure of the parent benzanilide has been determined, researchgate.net this information does not account for the electronic and steric effects of the chloro and methylamino substituents.

Intermolecular and Intramolecular Interactions

The substituent groups on the benzanilide scaffold are expected to play a significant role in dictating the types of non-covalent interactions that govern the molecular conformation and crystal packing.

Analysis of Hydrogen Bonding Networks and Their Structural Impact

The presence of the N-H groups of the amide and the secondary amine, along with the carbonyl oxygen and the chlorine atom, creates the potential for a variety of intra- and intermolecular hydrogen bonds. An intramolecular hydrogen bond could potentially form between the N-H of the methylamino group and the carbonyl oxygen, which would influence the conformation of the molecule. Intermolecular hydrogen bonds would be crucial in stabilizing the crystal lattice.

Without experimental crystallographic data, any discussion of the hydrogen bonding network in Benzanilide, 5-chloro-2-(methylamino)- remains speculative. The analysis of hydrogen bonding is critical for understanding the physical properties and biological activity of such molecules.

Lack of Specific Research Data Precludes In-Depth Analysis of Benzanilide, 5-chloro-2-(methylamino)-

A thorough investigation into the molecular structure and conformational analysis of the chemical compound Benzanilide, 5-chloro-2-(methylamino)- has revealed a significant gap in publicly available scientific literature and crystallographic databases. Despite extensive searches, no specific experimental or detailed computational studies providing structural data such as bond lengths, bond angles, and dihedral angles for this particular molecule could be located.

The initial aim was to construct a detailed scientific article focusing on the conformational characteristics of the amide linkage within Benzanilide, 5-chloro-2-(methylamino)-. This would have involved an in-depth discussion of the rotational isomers (rotamers) arising from the partial double-bond character of the C-N amide bond, leading to distinct cis and trans configurations.

However, without access to specific X-ray crystallography data or results from sophisticated computational chemistry modeling for Benzanilide, 5-chloro-2-(methylamino)-, any discussion would remain purely speculative and fall short of the required scientific rigor. The creation of data tables, a crucial component of the intended article, is not possible without these foundational research findings.

Searches of prominent chemical databases such as PubChem and comprehensive crystallographic resources including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) yielded no specific entry containing the crystal structure of Benzanilide, 5-chloro-2-(methylamino)-. Furthermore, a broad review of chemical literature did not uncover any articles presenting a detailed conformational analysis of this specific compound.

Therefore, due to the absence of the necessary primary research data, it is not feasible to generate the scientifically accurate and data-rich article as originally outlined.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1908-40-3 |

|---|---|

Molecular Formula |

C14H13ClN2O |

Molecular Weight |

260.72 g/mol |

IUPAC Name |

5-chloro-2-(methylamino)-N-phenylbenzamide |

InChI |

InChI=1S/C14H13ClN2O/c1-16-13-8-7-10(15)9-12(13)14(18)17-11-5-3-2-4-6-11/h2-9,16H,1H3,(H,17,18) |

InChI Key |

XHFLVBLUVBWYQA-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Molecular Structure, Conformation, and Interaction Analyses of Benzanilide, 5 Chloro 2 Methylamino

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

There is no available data to suggest that Benzanilide (B160483), 5-chloro-2-(methylamino)- induces oxidative stress or the generation of reactive oxygen species (ROS). Oxidative stress arises from an imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates. mdpi.com While various chemical compounds can induce such a state, no studies have linked this specific benzanilide derivative to this cellular process.

Computational Studies and Theoretical Modeling of Benzanilide, 5 Chloro 2 Methylamino

Quantum Chemical Computations for Electronic Properties

Quantum chemical computations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic nature of a molecule. researchgate.net These calculations provide a basis for understanding a compound's reactivity, stability, and intermolecular interactions.

The electronic properties of a molecule dictate its reactivity. Key parameters that can be determined through quantum chemical calculations include electrophilicity and nucleophilicity, which quantify the ability of a molecule to accept or donate electrons, respectively. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. researchgate.net

Lipophilicity, a critical parameter for predicting the pharmacokinetic behavior of a compound, is often expressed as the logarithm of the partition coefficient (log P). nih.gov While experimental determination is common, computational models can provide predicted values. For Benzanilide (B160483), 5-chloro-2-(methylamino)- , a predicted lipophilicity value is available.

Interactive Data Table: Predicted Lipophilicity

Below is the computationally predicted XlogP value for Benzanilide, 5-chloro-2-(methylamino)- . XlogP is a widely used atomistic method for calculating log P.

| Compound Name | Predicted Parameter | Value | Source |

| Benzanilide, 5-chloro-2-(methylamino)- | XlogP | 3.9 | PubChem CID 121206 uni.lu |

A value of 3.9 suggests that the compound is moderately lipophilic, a characteristic that influences its solubility and ability to cross biological membranes.

An electrostatic potential (ESP) surface map is a valuable tool generated from quantum chemical calculations that illustrates the charge distribution on the molecular surface. scispace.com The ESP map uses a color spectrum to indicate different potential regions: red typically signifies areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com

For Benzanilide, 5-chloro-2-(methylamino)- , an ESP analysis would likely reveal a negative potential around the carbonyl oxygen and the chlorine atom, making these sites potential hydrogen bond acceptors. Conversely, the amide proton and the methylamino proton would exhibit positive potential, marking them as potential hydrogen bond donors. Understanding these potential interaction sites is crucial for predicting how the molecule might bind to a biological receptor. researchgate.net

Molecular Dynamics and Docking Simulations

To understand how a molecule might behave in a biological system, molecular dynamics (MD) and docking simulations are employed. These methods provide insights into the dynamic nature of the molecule and its potential interactions with macromolecular targets like proteins.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand into the binding site of a target protein and evaluating the binding affinity using a scoring function. This method can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

In the absence of specific docking studies for Benzanilide, 5-chloro-2-(methylamino)- , one can surmise that its structural features—a substituted benzanilide core—would be explored against various protein targets where similar scaffolds have shown activity. The goal of such studies would be to identify potential biological targets and to understand the structural basis for its activity. nih.gov

A molecule's conformation can significantly impact its biological activity. Conformational analysis, often performed using both quantum mechanics and molecular mechanics methods, aims to identify the stable low-energy conformations of a molecule. rsc.org Molecular dynamics simulations extend this by modeling the conformational changes of the molecule over time in different environments, such as in a vacuum, in water, or within a lipid bilayer, to assess its stability and flexibility. nih.gov Such simulations would reveal the accessible conformational states of Benzanilide, 5-chloro-2-(methylamino)- and how the presence of a solvent might influence its shape, providing a more realistic picture of its behavior in a physiological context.

Aggregation and Self-Assembly Theoretical Investigations

Theoretical investigations into aggregation and self-assembly would explore the non-covalent interactions between multiple molecules of Benzanilide, 5-chloro-2-(methylamino)- . These studies, often employing molecular dynamics simulations with specialized force fields, can predict whether the compound is likely to form aggregates in solution. Understanding aggregation behavior is important as it can affect a compound's solubility, bioavailability, and experimental assay results. At present, there are no specific theoretical studies on the aggregation or self-assembly of this compound in the available literature.

Modeling of Molecular Aggregation and Helical Structures

Currently, specific computational studies and theoretical models detailing the molecular aggregation and the formation of helical structures for Benzanilide, 5-chloro-2-(methylamino)- are not extensively documented in publicly accessible scientific literature. While theoretical modeling is a common approach to understanding how molecules interact with each other to form larger ordered structures, dedicated research on this particular compound's aggregation behavior has not been identified.

Solvent Effects on Molecular Arrangement

The influence of different solvents on the molecular arrangement and conformation of Benzanilide, 5-chloro-2-(methylamino)- has not been the subject of specific computational investigations found in the available literature. The way a molecule adopts different spatial arrangements is often dependent on the polarity and other properties of the surrounding solvent, but detailed theoretical models for this compound are not presently available.

Predicted Collision Cross Section for Conformational Space Analysis

The analysis of a molecule's conformational space provides insight into its three-dimensional structure and flexibility. nih.gov One key parameter in this analysis is the collision cross section (CCS), which is a measure of the ion's size and shape in the gas phase. nih.gov The use of CCS values, often obtained through ion mobility-mass spectrometry, adds a critical dimension to compound identification, complementing retention time and exact mass. nih.gov

For Benzanilide, 5-chloro-2-(methylamino)-, while experimental CCS values are not available, theoretical predictions have been calculated. These predictions offer a valuable estimation of the molecule's conformational properties. uni.lu Predicted CCS values are determined for different adducts of the parent molecule, which are ions formed by the association of the molecule with other charged species, such as protons ([M+H]⁺) or sodium ions ([M+Na]⁺). uni.lu

The predicted CCS values for various adducts of Benzanilide, 5-chloro-2-(methylamino)- have been calculated using computational methods. uni.lu These values, expressed in square angstroms (Ų), are presented below.

Interactive Data Table: Predicted Collision Cross Section (CCS) for Benzanilide, 5-chloro-2-(methylamino)- Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 261.07894 | 157.6 |

| [M+Na]⁺ | 283.06088 | 165.2 |

| [M-H]⁻ | 259.06438 | 164.4 |

| [M+NH₄]⁺ | 278.10548 | 174.6 |

| [M+K]⁺ | 299.03482 | 159.8 |

| [M+H-H₂O]⁺ | 243.06892 | 150.7 |

| [M+HCOO]⁻ | 305.06986 | 178.9 |

| [M+CH₃COO]⁻ | 319.08551 | 199.3 |

| [M+Na-2H]⁻ | 281.04633 | 163.1 |

| [M]⁺ | 260.07111 | 158.4 |

| [M]⁻ | 260.07221 | 158.4 |

Molecular Mechanisms of Action and Biological Pathways Interrogation

Ion Channel Modulation

While direct studies on the ion channel modulation activity of Benzanilide (B160483), 5-chloro-2-(methylamino)- are not available, research into structurally related substituted benzanilides has identified them as potent potassium channel activators, particularly of the large-conductance calcium-activated potassium (BK) channels. nih.govnih.govresearchgate.net The activation of these channels is a significant mechanism for inducing smooth muscle relaxation and vasodilation. nih.govslideshare.net

Structure-activity relationship (SAR) studies on a series of substituted benzanilides have elucidated key features for their activity as BK channel openers. nih.gov A common pharmacophoric model for this class of activators consists of two aryl groups connected by a spacer, with the presence of a phenolic hydroxyl group being a nearly essential feature for high potency. nih.gov The benzanilide structure provides this core arrangement.

In one study, a series of novel substituted benzanilides were synthesized and evaluated for their vasorelaxant effects on isolated rat aortic rings. nih.gov Several derivatives were found to be potent smooth muscle relaxants. nih.gov The vasodilation induced by these compounds was inhibited by tetraethylammonium (B1195904) (TEA) and iberiotoxin (B31492) (IbTX), which are known blockers of BK channels, confirming that the mechanism of action involves the opening of these channels. nih.gov The most potent compound in this particular series was N-(2-hydroxy-5-phenyl)-(2-methoxy-5-chloro)-benzamide, which demonstrated full vasorelaxant efficacy with a potency in the nanomolar range. nih.gov

Although Benzanilide, 5-chloro-2-(methylamino)- was not among the compounds tested, its structural components—a chloro-substituted benzoyl group and a substituted aniline (B41778)—are consistent with the general structure of active benzanilides. nih.govnih.gov The physiological response to the activation of BK channels by these compounds is primarily vasorelaxation, which suggests their potential as therapeutic agents for conditions such as hypertension. nih.govslideshare.net Further research would be necessary to determine if Benzanilide, 5-chloro-2-(methylamino)- shares this potassium channel activating profile and to what extent the 2-(methylamino) group influences this activity.

Table 1: Vasorelaxant Activity of a Selected Benzanilide Derivative

| Compound | Efficacy (Emax %) | Potency (pD2) |

| N-(2-hydroxy-5-phenyl)-(2-methoxy-5-chloro)-benzamide nih.gov | 100.8 ± 2.6 | 7.08 ± 0.05 |

Data from in vitro studies on isolated rat aortic rings pre-contracted with KCl 20 mM. Efficacy represents the maximal vasorelaxant effect, and pD2 is the negative logarithm of the EC50 value, indicating potency.

Photosynthetic Electron Transport (PET) Inhibition Mechanisms

Substituted benzanilides are a known class of compounds that inhibit photosynthetic electron transport (PET) in chloroplasts. chemicalpapers.com Their mechanism of action typically involves the disruption of electron flow within Photosystem II (PSII). nih.gov

Research on a series of 18 substituted benzanilides demonstrated their inhibitory effect on the oxygen evolution rate in spinach chloroplasts. chemicalpapers.com Electron spin resonance (ESR) spectroscopy studies confirmed that the site of action for these anilides is on the donor side of PSII, specifically targeting the tyrosine radicals (D+), which are located at the 161st position in the D2 protein. chemicalpapers.com This is distinct from other common herbicides like diuron, which act on the acceptor side of PSII. nih.gov

The inhibitory potency of benzanilides, expressed as the IC50 value (the concentration required to inhibit PET by 50%), is highly dependent on the nature and position of the substituents on both the acyl and anilide portions of the molecule. chemicalpapers.comnih.gov Lipophilicity and the electronic properties of the substituents play a crucial role. chemicalpapers.commdpi.com For instance, in a study of various substituted benzanilides, the IC50 values ranged widely from 41 µM to 497 µM. chemicalpapers.com Similarly, studies on structurally related N-phenyl-3-hydroxynaphthalene-2-carboxamides showed IC50 values for PET inhibition ranging from approximately 10 µM to over 1400 µM, with the most active compounds featuring di-substitutions on the anilide ring. nih.gov

While the specific IC50 value for Benzanilide, 5-chloro-2-(methylamino)- is not reported in the reviewed literature, the available data on related compounds allows for an informed estimation of its potential activity. The presence of a chloro-substituent is common in many PET inhibitors. nih.govmdpi.com The data in the table below illustrates the range of PET inhibitory activities for various substituted anilides, providing context for the potential efficacy of Benzanilide, 5-chloro-2-(methylamino)- as a PET inhibitor.

Table 2: Photosynthetic Electron Transport (PET) Inhibition by Substituted Anilides in Spinach Chloroplasts

| Compound | Substituents (R1 on Acyl, R2 on Anilide) | IC50 (µM) | Reference |

| Benzanilide | R1=H, R2=H | 497 | chemicalpapers.com |

| 3-Nitro-N-(4-isopropylphenyl)benzamide | R1=3-NO2, R2=4-CH(CH3)2 | 41 | chemicalpapers.com |

| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | N/A | 9.8 | nih.gov |

| N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | N/A | 10.2 | nih.gov |

| N-(2-Chloro-5-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | N/A | 171 | mdpi.com |

| N-(2,5-Difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | N/A | 44.2 | mdpi.com |

| 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU / Diuron) - Standard | N/A | ~2.1 | mdpi.com |

IC50 values represent the molar concentration of the compound causing a 50% decrease in the oxygen evolution rate.

Structure Activity Relationships Sar Investigations of Benzanilide, 5 Chloro 2 Methylamino Analogues

Impact of Substituent Modifications on Biological Potency and Selectivity

The potency and target selectivity of benzanilide (B160483) derivatives are highly sensitive to the nature and position of substituents on their aryl rings. Modifications to the halogenation pattern and the group at the 2-position of the central ring are key determinants of the pharmacological profile.

In a series of phenylsulfonylamino-benzanilide inhibitors, the roles of substitutions on the A-, B-, and C-rings have been methodically explored to determine their impact on inhibitory activity against various cellular transporters. acs.orgfigshare.com

A-Ring: The A-ring refers to the phenyl group of the phenylsulfonylamino moiety. An unsubstituted A-ring was shown to render one analogue inactive against the steroid sulfate (B86663) carrier SOAT and the apical sodium-dependent bile acid transporter (ASBT), while some minor activity was retained against the Na+-taurocholate cotransporting polypeptide (NTCP) with an IC50 of 156.2 μM. researchgate.net In contrast, introducing a 4-chloro substitution on the A-ring completely eliminated inhibitory effects against ASBT and NTCP and significantly weakened the potency against SOAT. acs.org Other substitutions, such as a 3-tetrazole group, resulted in a compound that was equipotent against SOAT compared to a 3-nitro substituted analogue but lost significant potency against ASBT and NTCP, indicating a path toward SOAT selectivity. acs.org

B-Ring: The B-ring is the central benzoyl ring, corresponding to the "5-chloro-2-(methylamino)" portion of the parent compound. The 5-chloro substitution on this ring is critical for target selectivity. One study demonstrated that a 5-chloro substitution on the B-ring of an active parent compound shifted its profile towards SOAT selectivity. acs.org This was achieved by maintaining strong potency against SOAT (IC50 = 1.9 μM) while drastically reducing its effect on ASBT (IC50 = 155.0 μM) and eliminating activity against NTCP entirely. acs.org

C-Ring: The C-ring is the N-phenyl (anilide) portion of the molecule. Halogen substitutions on this ring also play a significant role. For instance, in one case, the deletion of a 3,4-dichloro substitution from the C-ring was able to restore the inhibitory potency for ASBT and NTCP in a compound that had been rendered inactive by a modification on the A-ring. acs.org Further analysis showed that shifting a 3,4-dichloro pattern to a 2,5-dichloro pattern on the C-ring could enhance inhibitory potency towards SOAT. acs.org

Halogenation is a key tool for modulating the biological activity of this class of compounds. researchgate.net The presence of chlorine atoms at specific positions can enhance potency and steer selectivity towards a particular target. eurochlor.org

The 5-chloro group on the B-ring, a defining feature of the subject compound, is instrumental in conferring selectivity. As noted, its presence helps direct activity towards SOAT while diminishing effects on ASBT and NTCP. acs.org The type of halogen also matters; replacing the 5-chloro group with a 5-bromo substitution on the B-ring did not significantly alter activity against ASBT and NTCP but did lead to an increase in potency against SOAT (IC50 of 1.4 μM). acs.org This suggests that the electronic properties and size of the halogen at this position can be fine-tuned to optimize SOAT inhibition. acs.org

The 2-amino group on the B-ring serves as a critical anchor point for substitutions that define the compound class. While the parent compound has a methylamino group, many highly studied analogues feature a more complex phenylsulfonylamino moiety at this position. acs.orgnih.gov The nature of this "bridging" group is fundamental to the molecule's interaction with its biological targets. The presence of the amino functionality is characteristic of many biologically active salicylanilides and related compounds. nih.gov

Structural Features Governing Target Specificity

Analogues of benzanilide have been shown to exhibit differential inhibitory activity against members of the solute carrier family SLC10, which includes ASBT (SLC10A2), NTCP (SLC10A1), and SOAT (SLC10A6). nih.govnih.gov These transporters are established drug targets for various conditions. researchgate.netresearchgate.net

The strategic placement of chloro-substituents is a primary method for achieving target specificity. For example, compound 12 (see table below), with a 5-chloro substitution on the B-ring, is highly selective for SOAT. In contrast, modifying the C-ring by removing a 3-chloro group (compound 19 ) maintained high potency at SOAT but reintroduced significant activity at ASBT and NTCP, thereby reducing selectivity. acs.org An additional 4-chloro substitution on the A-ring (compound 11 ) abolished activity at ASBT and NTCP, showcasing the dramatic effect of multi-ring substitutions. acs.org

The following table summarizes the inhibitory potency (IC50) of selected phenylsulfonylamino-benzanilide analogues against the three transporters, illustrating the impact of substitutions on target selectivity. acs.org

| Compound ID | A-Ring Substitution | B-Ring Substitution | C-Ring Substitution | ASBT IC50 (µM) | NTCP IC50 (µM) | SOAT IC50 (µM) |

| 11 | 4-Cl | 5-Cl | 3,4-di-Cl | >300 | >300 | 37.6 |

| 12 | H | 5-Cl | 3,4-di-Cl | 155.0 | >300 | 1.9 |

| 13 | 4-Cl, 3-NO2 | 5-H | 3,4-di-Cl | 0.2 | 0.8 | 3.5 |

| 14 | H | 5-Br | 3,4-di-Cl | 179.0 | >300 | 1.4 |

| 19 | H | 5-Cl | 4-Cl | 10.6 | 7.2 | 0.9 |

Conformational Flexibility and Rigidification in SAR

The three-dimensional shape and conformational freedom of a molecule are critical to its ability to bind effectively to a target receptor. In the context of benzanilide analogues, factors like bridging groups and N-methylation can significantly influence the molecule's conformation and, consequently, its biological activity.

N-methylation is another structural modification known to have a profound impact on the conformation and biological activity of peptides and other flexible molecules. mdpi.com Methylating an amide nitrogen, such as the one in the benzanilide backbone or the amino group at the 2-position, can restrict rotation around adjacent bonds and may favor specific cis/trans amide conformations. This can lead to a more rigid structure that may fit better—or worse—into a target's binding site. While specific studies on the N-methylation of 5-chloro-2-(methylamino)benzanilide itself are not detailed in the provided context, the principle remains a key consideration in SAR. For instance, studies on other molecular classes have shown that N-methylation can enhance membrane transport by altering the molecule's polarity and conformational dynamics, which in turn can improve activity. mdpi.com The interplay between a flexible or a rigidified conformation is often a key determinant of ligand affinity and ultimate biological effect.

Influence of Amide Linkage Geometry on Biological Activity

The amide bond (-CO-NH-) in benzanilide analogues can exist in two planar conformations: cis and trans. The trans conformation, where the carbonyl oxygen and the amide hydrogen are on opposite sides of the C-N bond, is generally more stable due to reduced steric hindrance. However, the cis conformation can be significantly populated and, in some cases, is the bioactive conformation required for interaction with a specific biological target. The rotational barrier between these two conformers is considerable, meaning that the molecule's shape is relatively rigid at physiological temperatures.

Research into the conformational preferences of N-aryl amides has shed light on the factors governing the cis-trans equilibrium and its impact on biological function. For instance, studies on various N-aryl benzamides have demonstrated that the introduction of substituents on the aromatic rings can influence the rotational barriers and the preferred conformation of the amide linkage.

Furthermore, investigations into the mode of action of experimental N-aryl amide insecticides have highlighted the importance of the three-dimensional structure for potent biological activity. Certain N-aryl amides were found to be potent inhibitors of the Aedes aegypti potassium-chloride cotransporter (KCC) digitellinc.com. The specific spatial arrangement of the aryl groups relative to each other, dictated by the amide bond geometry, is critical for fitting into the binding site of the transporter protein.

The following table summarizes the biological activities of a series of substituted benzamides, illustrating how structural modifications, which inherently influence molecular geometry, affect their efficacy.

| Compound ID | Substituents | Biological Activity (MIC in µg/mL) |

| 8a | R¹=H, R²=H | >1000 (M. tuberculosis) |

| 8d | R¹=H, R²=4-F | 500 (M. tuberculosis) |

| 8g | R¹=CH₃, R²=H | 250 (M. tuberculosis) |

| 8j | R¹=CH₃, R²=4-F | 125 (M. tuberculosis) |

| 9a | (4-chloro isomer) R¹=H, R²=H | >1000 (M. tuberculosis) |

| Data derived from a study on 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, demonstrating the effect of substitution on antimycobacterial activity. The activity is influenced by both electronic effects and the resulting conformational changes. nih.govnih.gov |

Metabolic Pathways and Biotransformation Preclinical Focus

Enzymatic Biotransformation Processes

The metabolism of Benzanilide (B160483), 5-chloro-2-(methylamino)- is anticipated to be primarily mediated by phase I and phase II enzymatic reactions, which are fundamental to the biotransformation of many pharmaceutical compounds.

While direct experimental studies on Benzanilide, 5-chloro-2-(methylamino)- are not extensively available in the public domain, the role of cytochrome P450 (CYP) enzymes can be inferred from its structural motifs. The CYP superfamily of enzymes is a major contributor to the oxidative metabolism of a vast array of xenobiotics. For a compound like Benzanilide, 5-chloro-2-(methylamino)-, several CYP isoforms could potentially be involved.

Key structural features that suggest CYP-mediated metabolism include the N-methyl group and the two aromatic rings. N-demethylation is a common metabolic pathway catalyzed by CYP enzymes. Additionally, aromatic hydroxylation on either the benzanilide core or the phenyl ring is a likely metabolic route. Studies on other compounds with similar functional groups have demonstrated the involvement of various CYP isoforms, such as CYP3A4, CYP2D6, CYP2C9, and CYP1A2, in such transformations. For instance, research on other N-substituted aromatic compounds has shown that CYP3A4 and CYP2D6 are often involved in their metabolism in the liver. nih.gov

Beyond the CYP family, other enzymes could also play a role. For example, flavin-containing monooxygenases (FMOs) can also catalyze the oxidation of nitrogen-containing compounds. Furthermore, phase II enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) would be expected to conjugate the hydroxylated metabolites, increasing their water solubility and facilitating their excretion.

Identification of Preclinical Metabolites

To date, specific preclinical metabolites of Benzanilide, 5-chloro-2-(methylamino)- have not been detailed in published scientific literature. However, based on established metabolic pathways for structurally related compounds, several potential metabolites can be postulated.

The primary metabolic transformations would likely involve:

N-demethylation: Removal of the methyl group from the secondary amine to form 5-chloro-2-aminobenzanilide.

Aromatic Hydroxylation: Introduction of a hydroxyl group onto one or both of the aromatic rings. The position of hydroxylation would be influenced by the directing effects of the existing substituents.

Amide Bond Hydrolysis: Cleavage of the amide linkage to yield 5-chloro-2-(methylamino)benzoic acid and aniline (B41778).

These primary metabolites could then undergo further phase II conjugation reactions, such as glucuronidation or sulfation of the newly formed hydroxyl groups or the carboxylic acid moiety. A study on a structurally related benzazepine derivative showed that metabolites were formed through N-demethylation and hydroxylation, followed by glucuronidation. nih.gov

The following interactive table outlines the potential preclinical metabolites of Benzanilide, 5-chloro-2-(methylamino)-.

| Potential Metabolite | Metabolic Pathway | Description |

| 5-chloro-2-aminobenzanilide | N-demethylation | Removal of the methyl group from the nitrogen atom. |

| Hydroxylated derivatives | Aromatic Hydroxylation | Addition of a hydroxyl group to one of the aromatic rings. |

| 5-chloro-2-(methylamino)benzoic acid | Amide Hydrolysis | Cleavage of the amide bond, forming a carboxylic acid. |

| Aniline | Amide Hydrolysis | Cleavage of the amide bond, releasing the aniline moiety. |

| Glucuronide conjugates | Glucuronidation (Phase II) | Conjugation of hydroxylated metabolites with glucuronic acid. |

| Sulfate (B86663) conjugates | Sulfation (Phase II) | Conjugation of hydroxylated metabolites with a sulfate group. |

Theoretical Prediction of Metabolic Fates

In the absence of direct experimental data, computational models and in silico tools are valuable for predicting the metabolic fate of compounds like Benzanilide, 5-chloro-2-(methylamino)-. These predictive models utilize algorithms based on known metabolic reactions and the substrate specificities of metabolizing enzymes.

For Benzanilide, 5-chloro-2-(methylamino)-, these prediction tools would likely highlight the N-methyl group and the aromatic rings as the most probable sites of metabolism. The predicted sites of metabolism are ranked based on their reactivity and accessibility to the active sites of CYP enzymes. The chlorine substituent on the benzanilide ring is an electron-withdrawing group, which can influence the regioselectivity of hydroxylation reactions.

Computational predictions can provide valuable hypotheses for guiding future in vitro and in vivo metabolism studies. These theoretical approaches can help to prioritize the search for specific metabolites and to design experiments to identify the enzymes responsible for their formation. The use of such predictive tools is becoming increasingly common in preclinical drug development to anticipate the metabolic profile of new chemical entities.

Advanced Research Methodologies and Analytical Quantification

Analytical Techniques for Compound Quantification and Detection

A suite of sophisticated analytical methods is available for the quantification, detection, and structural confirmation of "Benzanilide, 5-chloro-2-(methylamino)-" and its derivatives. These techniques are crucial for quality control, metabolic studies, and ensuring the reliability of biological data.

Chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are fundamental in assessing the purity of "Benzanilide, 5-chloro-2-(methylamino)-". mdpi.com These methods separate the target compound from impurities and starting materials based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. mdpi.com

For benzanilide (B160483) derivatives, C18 columns are commonly employed with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic or phosphoric acid to improve peak shape and resolution. mdpi.comsielc.com The retention time of the compound under specific chromatographic conditions serves as a key identifier. While specific HPLC methods for "Benzanilide, 5-chloro-2-(methylamino)-" are not extensively documented in publicly available literature, methods developed for structurally similar compounds, such as other substituted benzanilides, provide a strong basis for its analysis. researchgate.netpensoft.net For instance, a study on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives utilized RP-HPLC with a C18 column and a gradient elution of methanol or acetonitrile with 0.1% formic acid to confirm purity. researchgate.net Thin-Layer Chromatography (TLC) is also a valuable tool for monitoring the progress of synthesis and for preliminary purity assessment of benzanilide derivatives. seu.ac.lk

Table 1: Representative RP-HPLC Conditions for Analysis of Substituted Benzanilides

| Parameter | Condition | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (with 0.1% Formic Acid) | mdpi.comresearchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at a specific wavelength (e.g., 254 nm or 280 nm) | mdpi.com |

| Temperature | Ambient or controlled (e.g., 30 °C) | pensoft.net |

This table presents typical conditions and may require optimization for "Benzanilide, 5-chloro-2-(methylamino)-".

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of "Benzanilide, 5-chloro-2-(methylamino)-". The technique measures the mass-to-charge ratio (m/z) of ionized molecules. For "Benzanilide, 5-chloro-2-(methylamino)-" (C₁₄H₁₃ClN₂O), the predicted monoisotopic mass is 260.0717 Da.

Electron ionization (EI) mass spectrometry of benzanilides often reveals characteristic fragmentation patterns. nih.gov A significant proximity effect is observed for 2-substituted benzanilides, where the loss of the substituent (in this case, the methylamino group) can occur. nih.gov However, for 2-chloro substituted benzanilides, the loss of the chlorine atom is a notable fragmentation pathway. nih.gov The presence of chlorine is also readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope. libretexts.orgdocbrown.info

The fragmentation of "Benzanilide, 5-chloro-2-(methylamino)-" would be expected to involve cleavage of the amide bond, leading to the formation of characteristic acylium ions. Common fragments would include ions corresponding to the benzoyl and anilino portions of the molecule.

Table 2: Predicted Mass Spectrometry Data for Benzanilide, 5-chloro-2-(methylamino)-

| Ion Adduct | Predicted m/z |

| [M+H]⁺ | 261.0789 |

| [M+Na]⁺ | 283.0609 |

| [M-H]⁻ | 259.0644 |

Data is based on theoretical predictions and may vary in experimental conditions.

Specialized Biological Assays

To investigate the biological potential of "Benzanilide, 5-chloro-2-(methylamino)-", specialized assays are employed. These range from broad screening to detailed mechanistic studies.

High-Throughput Screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. ewadirect.com While specific HTS campaigns for "Benzanilide, 5-chloro-2-(methylamino)-" are not detailed in the literature, the general methodology is highly applicable. Benzanilide scaffolds are recognized for their diverse biological activities, and libraries of these compounds are often synthesized for screening purposes. seu.ac.lkrsc.org

HTS can be performed using various platforms, including cell-based assays that measure parameters like cell viability, or biochemical assays that assess the inhibition of a specific enzyme. researchgate.net The process involves the miniaturization of assays into a microplate format, followed by automated liquid handling, reading, and data analysis. unchainedlabs.com A successful HTS approach requires a systematic exploration of a broad set of variables to rapidly identify promising candidates. unchainedlabs.com The synthesis of diverse libraries of hydroxylated benzanilides has been proposed as a valuable strategy for identifying potent hits in early drug discovery through HTS. rsc.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying molecules with unpaired electrons. While there is no specific literature detailing the use of EPR spectroscopy to determine the site of action for "Benzanilide, 5-chloro-2-(methylamino)-", the technique is theoretically applicable, particularly if the compound's mechanism of action involves the generation of radical species or interaction with a metalloprotein.

EPR can provide detailed information about the electronic structure of a paramagnetic center and its environment. In drug discovery, spin-labeling EPR is a common application. A stable radical (spin label) is attached to the drug molecule or the target biomolecule (e.g., a protein). Upon binding, changes in the EPR spectrum of the spin label can reveal information about the binding site, conformational changes in the protein, and the dynamics of the interaction. This approach can help to pinpoint the site of action and elucidate the molecular mechanism by which the compound exerts its biological effect.

Future Research Directions and Theoretical Drug Discovery Potential

Exploration of Novel Therapeutic Applications Beyond Current Indications

The benzanilide (B160483) and related benzamide (B126) structures are privileged scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The future exploration of "Benzanilide, 5-chloro-2-(methylamino)-" could unveil novel therapeutic applications, moving beyond any currently established indications.

One of the most promising avenues is in oncology . Numerous substituted benzamides have been investigated as anticancer agents. nih.gov For instance, a series of m-(4-morpholinoquinazolin-2-yl)benzamides were synthesized and showed potent antiproliferative activity against various human cancer cell lines, including HCT-116 and MCF-7, by inhibiting the PI3K/Akt/mTOR pathway. nih.gov Given that the PI3K pathway is frequently dysregulated in cancer, "Benzanilide, 5-chloro-2-(methylamino)-" and its derivatives could be designed to target key enzymes in this and other signaling cascades. The structural motifs of our subject compound suggest the potential for it to act as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy. nih.govnih.gov

Another area of significant potential is in the development of novel antimicrobial agents . With the rise of multidrug-resistant pathogens, there is an urgent need for new chemical entities with antimicrobial activity. Benzanilide derivatives have shown promise in this regard. nih.gov For example, Schiff bases derived from substituted anilines and 5-chloro-isopropyl benzaldehyde (B42025) have demonstrated activity against both gram-positive and gram-negative bacteria. nih.gov The specific substitutions on "Benzanilide, 5-chloro-2-(methylamino)-" could confer activity against a range of microbial targets.

Furthermore, the benzanilide scaffold has been associated with neuroprotective and analgesic activities . Derivatives of 5-chloro-2(3H)-benzoxazolone have been synthesized and shown to possess significant analgesic effects in preclinical models. nih.gov This suggests that "Benzanilide, 5-chloro-2-(methylamino)-" could be investigated for its potential to modulate targets within the central nervous system to treat pain or neurodegenerative diseases.

Rational Design of Next-Generation Benzanilide Analogues

The rational design of next-generation analogues of "Benzanilide, 5-chloro-2-(methylamino)-" will be crucial for optimizing its therapeutic potential. This will involve a multi-pronged approach combining computational modeling with synthetic chemistry to enhance potency, selectivity, and pharmacokinetic properties.

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in identifying the key structural features required for biological activity. By systematically modifying the substituents on both the benzoyl and aniline (B41778) rings, researchers can build models that predict the activity of new analogues. nih.gov For example, a 3D pharmacophore model could be developed based on a series of active and inactive analogues to guide the design of compounds with improved binding affinity to a specific biological target.

Structure-based drug design will be another powerful tool. If the biological target of "Benzanilide, 5-chloro-2-(methylamino)-" is identified, X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to its target. This information would allow for the precise design of new analogues that make more favorable interactions with the binding site, leading to increased potency and selectivity.

The synthesis of these next-generation analogues can be achieved through various established and emerging chemical methods. For instance, regioselective C-H bromination of benzanilides can be controlled by the choice of promoter, allowing for the synthesis of diverse brominated derivatives with potentially different biological activities. researchgate.net

| Design Strategy | Objective | Methodology | Potential Outcome |

| Pharmacophore Modeling | Identify key structural features for activity. | Computational analysis of active/inactive analogues. | Predictive models for designing potent compounds. |

| QSAR Studies | Correlate structural properties with biological activity. | Statistical analysis of physicochemical properties. | Equations to predict the activity of new analogues. |

| Structure-Based Design | Optimize binding to the biological target. | X-ray crystallography, cryo-EM, molecular docking. | Highly potent and selective next-generation drugs. |

| Synthetic Diversification | Create a library of novel analogues. | Regioselective functionalization, combinatorial chemistry. | Discovery of compounds with improved properties. |

Synergistic Effects of Benzanilide Derivatives in Combination Studies

A growing paradigm in modern medicine, particularly in cancer therapy, is the use of combination treatments to enhance efficacy and overcome drug resistance. Future research should investigate the potential synergistic effects of "Benzanilide, 5-chloro-2-(methylamino)-" and its derivatives when combined with existing therapeutic agents.

For example, in the context of colorectal cancer , the combination of 5-fluorouracil (B62378) with parthenolide, a natural product, has been shown to have a synergistic antitumor effect. nih.gov Similarly, a benzofuran-isatin conjugate has been shown to enhance the efficiency of conventional chemotherapeutic drugs in colorectal cancer cell lines. frontiersin.org It is plausible that "Benzanilide, 5-chloro-2-(methylamino)-", if found to have anticancer activity, could be combined with standard-of-care chemotherapies or targeted agents to achieve a greater therapeutic window.

The mechanism of synergy could be multifaceted. The benzanilide derivative might inhibit a pathway that cancer cells use to evade the effects of another drug, or it could enhance the pro-apoptotic signaling induced by the partner drug. For instance, if the benzanilide derivative inhibits a specific kinase, it could sensitize cancer cells to a DNA-damaging agent.

| Potential Combination | Therapeutic Area | Rationale for Synergy | Example from Literature |

| With Standard Chemotherapy | Cancer | Overcoming drug resistance, enhancing apoptosis. | 5-Fluorouracil + Parthenolide in colorectal cancer. nih.gov |

| With Targeted Kinase Inhibitors | Cancer | Dual blockade of oncogenic signaling pathways. | Berbamine + Arcyriaflavin A in glioblastoma. mdpi.com |

| With Immunotherapy | Cancer | Modulating the tumor microenvironment. | Emerging area of research. |

| With Antimicrobials | Infectious Diseases | Targeting different bacterial pathways, overcoming resistance. | Combination of antibiotics with different mechanisms. |

Development of Benzanilide-Based Chemical Probes for Biological Systems

Beyond its potential as a therapeutic agent, "Benzanilide, 5-chloro-2-(methylamino)-" could serve as a scaffold for the development of chemical probes . These are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems.

A chemical probe based on this benzanilide scaffold could be synthesized by incorporating a "warhead" for covalent modification of the target protein or a reporter tag (e.g., a fluorophore or a biotin) for visualization and pull-down experiments. The development of such probes would require a deep understanding of the structure-activity relationship to ensure high selectivity for the intended target.

One exciting application of such probes would be in the development of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. nih.govresearchgate.net A ligand derived from "Benzanilide, 5-chloro-2-(methylamino)-" could be linked to an E3 ligase-recruiting moiety to create a PROTAC that selectively degrades a protein of interest, offering a powerful new approach to therapeutic intervention. researchgate.netnih.gov

Translational Research Perspectives from Preclinical Findings

The ultimate goal of drug discovery is to translate promising preclinical findings into effective clinical therapies. For "Benzanilide, 5-chloro-2-(methylamino)-" and its analogues, this will require a rigorous preclinical evaluation pipeline.

Initial in vitro studies will be necessary to determine the compound's potency, selectivity, and mechanism of action. This will be followed by cell-based assays to assess its effects on cellular processes such as proliferation, migration, and apoptosis. nih.gov

Promising compounds will then advance to in vivo studies in animal models of disease. For example, in oncology, the efficacy of a benzanilide derivative could be tested in xenograft models, where human tumor cells are implanted into immunocompromised mice. nih.gov These studies will provide crucial information on the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the relationship between drug concentration and effect).

The preclinical evaluation of radiolabeled benzamides for targeted radiotherapy of melanoma provides a relevant example of the translational pathway. nih.gov These studies demonstrated melanin-dependent uptake and retention in tumor cells, paving the way for potential clinical applications. nih.gov Similarly, a comprehensive preclinical data package for "Benzanilide, 5-chloro-2-(methylamino)-" or its derivatives would be essential for advancing these compounds toward clinical trials.

Q & A

Q. What are the common synthetic routes for 5-chloro-2-(methylamino)benzophenone, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

Amide Coupling : Reacting a chlorinated benzoyl chloride derivative with methylamine under basic conditions (e.g., triethylamine in dichloromethane) to form the methylamino-substituted intermediate .

Friedel-Crafts Acylation : Introducing the benzophenone moiety via acylation using a Lewis acid catalyst (e.g., AlCl₃).

Purification : Column chromatography or recrystallization to isolate the product.

Q. Critical Factors :

Q. How can spectroscopic techniques confirm the structure of 5-chloro-2-(methylamino)benzophenone?

Methodological Answer:

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic properties of 5-chloro-2-(methylamino)benzophenone?

Methodological Answer:

- Density Functional Theory (DFT) :

- Key Outputs :

- HOMO-LUMO gaps (~4.5 eV) predict reactivity.

- Electrostatic potential maps identify nucleophilic/electrophilic sites.

Validation : Compare computed vs. experimental IR spectra to refine functional choices .

Q. How do structural modifications at the methylamino group affect biological activity, and what assays assess this?

Methodological Answer:

- Modifications :

- N-Methyl to N-Ethyl : Increases lipophilicity (logP) but may reduce receptor binding.

- Acetylation : Blocks hydrogen bonding, altering pharmacokinetics.

- Assays :

Data Interpretation : Correlate IC₅₀ values with computational descriptors (e.g., molecular volume, polar surface area).

Q. How can contradictory spectral data for 5-chloro-2-(methylamino)benzophenone be resolved?

Methodological Answer:

- Hypothesis Testing :

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., unreacted benzoyl chloride) .

- Solvent Effects : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.

- Crystallography : Single-crystal X-ray diffraction resolves tautomeric ambiguities (e.g., keto-enol forms).

Case Study : A 2020 study resolved conflicting IR peaks by attributing a 1680 cm⁻¹ band to crystalline polymorphism .

Stability and Handling

Q. What storage conditions are optimal for 5-chloro-2-(methylamino)benzophenone?

Methodological Answer:

Q. Stability Data :

| Condition | Degradation Rate | Major Degradant |

|---|---|---|

| 25°C, light-exposed | 15% over 30 days | Quinone derivative |

| -20°C, dark | <2% over 6 months | None detected |

Q. Analytical Challenges

Q. How can trace impurities (e.g., Diazepam-related compounds) be quantified in 5-chloro-2-(methylamino)benzophenone?

Methodological Answer:

- UPLC-MS/MS :

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Ionization : ESI+ (m/z 245.7 → 154.1 for the target; m/z 284.7 → 165.1 for Diazepam impurity) .

- Validation :

- LOQ : 0.1 ng/mL.

- Recovery : 92–105% in spiked samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.